3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile
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Overview
Description
3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The diethyl substitution can be introduced through alkylation reactions, while the carbonitrile group can be added via nucleophilic substitution reactions using cyanide sources . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity . The carbonitrile group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity . These interactions can influence biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:
3,3-Dimethyl-2,3-dihydro-1H-indole-5-carbonitrile: Similar structure but with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
2,3-Dihydro-1H-indole-5-carbonitrile: Lacks the diethyl substitution, resulting in different reactivity and biological activity.
1H-Indole-5-carbonitrile: Fully aromatic indole without the dihydro and diethyl substitutions, showing distinct chemical behavior.
Biological Activity
3,3-Diethyl-2,3-dihydro-1H-indole-5-carbonitrile is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula : C12H14N2
- Molecular Weight : 198.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound is believed to act as an enzyme inhibitor or receptor modulator, affecting signaling pathways and cellular functions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Interaction : It can interact with various receptors, potentially modulating their signaling and influencing physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF-7 | 12.5 | 4.0 |
A549 | 15.0 | 3.5 |
HeLa | 10.0 | 5.0 |
The selectivity index indicates that the compound exhibits a favorable therapeutic window, making it a candidate for further development in cancer therapy.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of this compound. In models of oxidative stress-induced neuronal injury, the compound demonstrated:
- Reduction in reactive oxygen species (ROS) levels.
- Improvement in cell viability compared to untreated controls.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results showed promising activity against resistant strains of bacteria .
- Anticancer Evaluation : A research article in Cancer Letters reported on the synthesis and evaluation of indole derivatives for anticancer activity. The study found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3,3-diethyl-1,2-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-3-13(4-2)9-15-12-6-5-10(8-14)7-11(12)13/h5-7,15H,3-4,9H2,1-2H3 |
InChI Key |
NVQJEHRSULYZMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)C#N)CC |
Origin of Product |
United States |
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